N-(3,3,3-trifluoropropyl)cyclobutanamine
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Overview
Description
N-(3,3,3-trifluoropropyl)cyclobutanamine is a chemical compound characterized by the presence of a cyclobutane ring and a trifluoropropyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-trifluoropropyl)cyclobutanamine typically involves the reaction of cyclobutanamine with 3,3,3-trifluoropropyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclobutanamine attacks the carbon atom of the trifluoropropyl halide, displacing the halide ion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,3-trifluoropropyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutanamine derivatives.
Scientific Research Applications
N-(3,3,3-trifluoropropyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoropropyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trifluoroethyl)cyclobutanamine
- N-(3,3,3-trifluoropropyl)cyclopentanamine
- N-(3,3,3-trifluoropropyl)cyclohexanamine
Uniqueness
N-(3,3,3-trifluoropropyl)cyclobutanamine is unique due to the presence of both a cyclobutane ring and a trifluoropropyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds with different ring structures or substituents.
Properties
Molecular Formula |
C7H12F3N |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
N-(3,3,3-trifluoropropyl)cyclobutanamine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)4-5-11-6-2-1-3-6/h6,11H,1-5H2 |
InChI Key |
QTAVJKPJXLJVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCC(F)(F)F |
Origin of Product |
United States |
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